PPARα Antagonistic Potency: Inhibition of GW7647-Induced Transactivation in Cell-Based Reporter Assays
The target compound was evaluated in a cell-based transactivation assay using a PPARα-GAL4 chimera system, where it inhibited the agonist effect of GW7647. The compound showed a dose-dependent antagonistic profile, with an IC₅₀ value that can be directly compared across the published benzothiazole N-(phenylsulfonyl)amide series [1]. Within this series, only analogs bearing the 5,7-dimethylbenzothiazole core and an N-benzyl substituent retained sub-micromolar antagonist potency, whereas related analogs with different substitution patterns showed markedly reduced or abolished activity [1].
| Evidence Dimension | Cellular PPARα antagonistic potency (IC₅₀ against GW7647-induced transactivation) |
|---|---|
| Target Compound Data | Potent, dose-dependent inhibition of PPARα transactivation; exact IC₅₀ reported in the primary publication within the active range of the benzothiazole series [1]. |
| Comparator Or Baseline | Unsubstituted benzothiazole analog and 5-methyl-only benzothiazole analogs in the same series, which exhibited >10-fold lower potency [1]. |
| Quantified Difference | ≥10-fold potency advantage conferred by the 5,7-dimethylbenzothiazole motif over des-methyl or mono-methyl comparators [1]. |
| Conditions | HEK293 cells transfected with PPARα-GAL4 chimera and a luciferase reporter; co-treatment with 1 µM GW7647 [1]. |
Why This Matters
The ≥10-fold potency drop observed with simpler benzothiazole analogs means that sourcing a non-5,7-dimethyl variant would require substantially higher concentrations to achieve comparable target engagement, increasing the risk of off-target effects and solvent toxicity in cell-based or in vivo experiments.
- [1] Ammazzalorso A, Giancristofaro A, D'Angelo A, De Filippis B, Fantacuzzi M, Giampietro L, Maccallini C, Amoroso R. Benzothiazole-based N-(phenylsulfonyl)amides as a novel family of PPARα antagonists. Bioorg Med Chem Lett. 2011 Aug 15;21(16):4869-72. doi: 10.1016/j.bmcl.2011.06.028. PMID: 21742490. View Source
